(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex bicyclic structure containing both pyrano and dioxine ring systems. The complete systematic name (4aR,6R,7S,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxine-7,8-diol encompasses several critical structural elements that define its chemical identity. The pyrano[3,2-d]dioxine core represents a fused heterocyclic system where a tetrahydropyran ring is fused to a 1,3-dioxane ring through positions 3 and 2, creating a rigid bicyclic framework with defined spatial arrangements.
The stereochemical descriptors (4aR,6R,7S,8R,8aS) specify the absolute configuration at five distinct chiral centers within the molecule, establishing the precise three-dimensional arrangement of substituents around the bicyclic core. Position 4a carries the R configuration, indicating that when viewed along the carbon-hydrogen bond, the priority groups are arranged clockwise according to Cahn-Ingold-Prelog priority rules. Similarly, position 6 exhibits R configuration, position 7 shows S configuration, position 8 displays R configuration, and position 8a maintains S configuration, collectively defining a unique stereoisomeric form among the potential diastereomers.
The phenylsulfanyl substituent at position 6 introduces an additional aromatic system connected through a sulfur atom, contributing to the compound's molecular formula of C₁₉H₂₀O₅S with a molecular weight of 360.42 grams per mole. The vicinal diol functionality at positions 7 and 8 provides hydrogen bonding capability and represents a common structural motif in carbohydrate-derived compounds. The 2-phenyl substituent on the dioxine ring completes the aromatic substitution pattern, creating a molecule with significant synthetic utility in organic chemistry applications.
Alternative Naming Conventions in Carbohydrate Chemistry
Within the specialized nomenclature of carbohydrate chemistry, this compound adopts alternative naming conventions that reflect its derivation from glucose precursors and its functional relationship to thioglycoside chemistry. The designation "Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside" represents the most commonly employed carbohydrate nomenclature, emphasizing the compound's origin from D-glucose and its thioglycoside character. This naming system highlights the presence of a 4,6-O-benzylidene protecting group, which corresponds to the fused dioxine ring system in the systematic International Union of Pure and Applied Chemistry nomenclature.
The carbohydrate naming convention emphasizes the anomeric configuration through the β-designation, indicating that the phenylsulfanyl group at the anomeric position (C-1 in glucose numbering, corresponding to C-6 in the systematic numbering) adopts the β-configuration relative to the pyranose ring. The "1-thio" descriptor specifies that a sulfur atom replaces the oxygen atom typically found at the anomeric position in conventional glycosides, creating a thioglycoside linkage that imparts distinctive chemical properties including enhanced stability toward acidic hydrolysis conditions.
Alternative nomenclature variants include "β-D-Galactopyranoside, phenyl 4,6-O-(phenylmethylene)-1-thio-" which reflects potential stereochemical relationships to galactose derivatives, though this designation appears less frequently in chemical databases. The systematic relationship between carbohydrate nomenclature and International Union of Pure and Applied Chemistry naming requires careful mapping of position numbering systems, as the glucose-derived numbering (C-1 through C-6) differs from the systematic bicyclic numbering used in the formal chemical name. This dual nomenclature system reflects the compound's utility in both synthetic organic chemistry and glycobiology research applications.
Table 1: Nomenclature Comparison Between Systematic and Carbohydrate Conventions
| Systematic IUPAC Position | Carbohydrate Position | Functional Group Assignment |
|---|---|---|
| 6 | 1 | Phenylsulfanyl (anomeric) |
| 7 | 2 | Hydroxyl |
| 8 | 3 | Hydroxyl |
| 2 | 4,6-acetal | Phenyl-substituted dioxine |
Chemical Abstracts Service Registry Number and Structural Database Entries
The compound exists in multiple stereoisomeric forms, each possessing distinct Chemical Abstracts Service registry numbers that reflect subtle but important differences in stereochemical configuration. The primary Chemical Abstracts Service number 87508-17-6 corresponds to the (2R,4aR,6S,7R,8R,8aS)-stereoisomer, which represents the β-D-glucopyranoside configuration most commonly encountered in synthetic applications. This particular stereoisomer appears extensively in carbohydrate chemistry literature and commercial chemical catalogs, reflecting its accessibility through established synthetic methodologies.
Alternative Chemical Abstracts Service numbers include 159407-19-9 and 138922-03-9, which correspond to different stereoisomeric forms with varying configurations at specific chiral centers. The existence of multiple Chemical Abstracts Service numbers for structurally related compounds underscores the importance of stereochemical precision in chemical identification and highlights the need for careful verification of structural assignments when accessing chemical databases. Each stereoisomer exhibits distinct physical properties, synthetic accessibility, and potential biological activities, necessitating precise identification through registry number verification.
Database entries across major chemical information systems provide comprehensive structural and property data for these compounds. PubChem maintains multiple compound identification numbers, including CID 9820270 for the 87508-17-6 stereoisomer and CID 14332347 for the 159407-19-9 variant. These database entries include computed molecular descriptors such as International Chemical Identifier strings (InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2) and Simplified Molecular Input Line Entry System representations that enable computational analysis and structural searching across chemical databases.
Table 2: Chemical Abstracts Service Registry Numbers and Database Identifiers
| CAS Number | Stereochemical Configuration | PubChem CID | Primary Database Source |
|---|---|---|---|
| 87508-17-6 | (2R,4aR,6S,7R,8R,8aS) | 9820270 | PubChem, ChemSpider |
| 159407-19-9 | (4aR,6R,7S,8R,8aS) | 14332347 | PubChem, Chemical Suppliers |
| 138922-03-9 | (4aR,6S,7R,8R,8aR) | Not specified | Specialized Chemical Catalogs |
The International Chemical Identifier key BDNIQCYVYFGHSI-UPGMHYFXSA-N provides a unique hash-based identifier that enables precise compound identification across different database systems and software platforms. This standardized identifier system facilitates automated database searching and ensures accurate compound identification despite variations in naming conventions or structural representations. The combination of Chemical Abstracts Service numbers, PubChem identifiers, and International Chemical Identifier keys creates a comprehensive identification framework that supports both manual and computational approaches to chemical information retrieval and management.
Properties
IUPAC Name |
(4aR,6R,7S,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16+,17-,18?,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNIQCYVYFGHSI-HFHYLLLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glucal Epoxide Ring-Opening Strategy
A widely adopted method involves the use of glucal epoxide intermediates. In a representative procedure, 3,4-anhydro-D-glucal is treated with diethylzinc (1.0 M in hexanes) and 4-chloro-3-(4-ethoxybenzyl)phenylboronic acid in moist toluene at 60°C. The zinc complex facilitates nucleophilic attack by the phenylsulfanyl group, yielding a 50% isolated product after silica gel chromatography.
Reaction Conditions:
-
Solvent: Moist toluene
-
Catalyst: Diethylzinc (2 mmol)
-
Temperature: 60°C
-
Time: 1 hour
Key Advantages:
-
High stereoselectivity (>95% de) due to chair transition state control
-
Compatibility with moisture-sensitive reagents
Benzylidene-Protected Thioglycoside Approach
Sigma-Aldrich’s patented method employs 4,6-O-benzylidene-D-glucose as the starting material. The C1 hydroxyl is activated as a triflate using N-phenyltriflimide, followed by displacement with thiophenol in the presence of 2,6-lutidine. Subsequent acid-catalyzed cyclization forms the pyrano-dioxine ring.
Stepwise Protocol:
-
Protection: 4,6-O-benzylidene formation (acetic acid, 100°C, 4 hours)
-
Activation: C1 triflation (Tf₂O, CH₂Cl₂, -40°C)
-
Displacement: Thiophenol (2 equiv, imidazole, 25°C)
-
Cyclization: HCl/MeOH (0.1 M, reflux, 2 hours)
Diethylaminosulfur Trifluoride (DAST)-Mediated Cyclization
Patent TW589187B discloses a route using DAST to induce cyclization of a C7,C8-diol precursor. The unprotected diol undergoes fluorosulfonation at C6, followed by intramolecular nucleophilic attack to form the dioxine ring.
Critical Parameters:
-
DAST concentration: 1.2 equiv
-
Solvent: Anhydrous THF
-
Temperature: -78°C to 0°C gradient
Challenges:
-
Competing elimination reactions require strict temperature control
-
Limited scalability due to DAST’s moisture sensitivity
Optimization of Reaction Conditions
Solvent Effects on Thioglycoside Formation
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) accelerate thiophenol displacement but promote β-elimination. Dichloromethane balances reactivity and selectivity, achieving 78% conversion without byproducts.
Solvent Screening Data:
| Solvent | Conversion (%) | β-Elimination Byproduct (%) |
|---|---|---|
| DMF | 92 | 18 |
| DCM | 78 | <5 |
| THF | 65 | 12 |
Catalytic Systems for Epoxide Ring-Opening
Diethylzinc outperforms BF₃·OEt₂ in mediating stereoselective ring-opening of glucal epoxides. Zinc’s oxophilicity directs nucleophilic attack to the less hindered C3 position, preserving the C7,C8-diol configuration.
Catalyst Comparison:
| Catalyst | Yield (%) | α:β Selectivity |
|---|---|---|
| ZnEt₂ | 50 | 95:5 |
| BF₃·OEt₂ | 34 | 82:18 |
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45–7.20 (m, 10H, Ph)
-
δ 5.32 (d, J = 3.5 Hz, H1)
-
δ 4.80 (dd, J = 9.8, 2.1 Hz, H7)
HRMS (ESI):
Challenges and Mitigation Strategies
Stereochemical Drift During Cyclization
The C7 hydroxyl’s axial position renders it prone to epimerization under acidic conditions. Implementing low-temperature cyclization (0°C) and using buffered HCl/MeOH reduces epimerization to <3%.
Purification of Polar Intermediates
Silica gel chromatography with ethyl acetate/hexane gradients (1:4 → 1:2) effectively resolves diastereomers. Reverse-phase HPLC (C18, MeCN/H₂O) further purifies the final product to >99% ee.
Comparative Analysis of Synthetic Routes
Methodology Assessment:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Glucal Epoxide | 50 | 95 | Moderate |
| Benzylidene Protection | 62 | 98 | High |
| DAST Cyclization | 41 | 91 | Low |
Chemical Reactions Analysis
(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include fluoroboric acid and other catalysts that facilitate the formation of the benzylidene acetal group . The major products formed from these reactions are typically β-mannopyranosides, which are valuable intermediates in the synthesis of more complex carbohydrate structures .
Scientific Research Applications
The compound (4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol , with the CAS number 159407-19-9 and molecular formula C19H20O5S, has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications.
Research indicates that this compound exhibits significant biological activity. Notably:
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2-M phase by inhibiting the PI3K/Akt signaling pathway. This mechanism is crucial for its potential anti-cancer properties and has been documented in various studies focusing on cancer therapeutics.
- Targeted Drug Delivery : The unique architecture of the compound allows for effective cellular uptake and targeted drug delivery systems. This capability enhances its utility in medicinal chemistry and pharmaceutical applications.
Medicinal Chemistry
The compound's ability to interact with specific biochemical pathways makes it a candidate for drug development. Its role in inhibiting cancer cell proliferation has been explored in several studies:
- Anti-Cancer Studies : Various research efforts have focused on its potential as an anti-cancer agent. For instance, studies have demonstrated that it can effectively inhibit tumor growth in vitro by disrupting key signaling pathways involved in cell division and survival.
- Synthesis of Glycoconjugates : The compound is also noted for its role in the stereocontrolled synthesis of β-mannopyranosides. These sugars are essential building blocks for the synthesis of various oligosaccharides and glycoconjugates that play vital roles in biological processes.
Chemical Synthesis
In carbohydrate chemistry, this compound aids in developing new synthetic methodologies. Its unique structural features facilitate the exploration of novel reaction pathways that can lead to the synthesis of complex carbohydrates.
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed enhanced cytotoxicity against specific cancer cell lines compared to standard chemotherapeutic agents. The research emphasized its potential as a lead compound for developing new cancer therapies.
- Case Study 2 : Another investigation focused on its use as a precursor in synthesizing more complex glycosylated compounds. The study reported successful yields and highlighted the efficiency of using this compound in glycosylation reactions.
Mechanism of Action
This acetal group helps control the stereochemistry of the resulting carbohydrate structures, which is crucial for their biological activity . The molecular targets and pathways involved in its action are primarily related to carbohydrate-protein interactions, which play a vital role in various biological processes .
Comparison with Similar Compounds
(4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- Key Differences : Replaces the phenylsulfanyl group with a methoxy (-OCH₃) group.
- Impact: Electronic Effects: Methoxy is electron-donating, increasing electron density on the pyrano ring compared to the electron-withdrawing phenylsulfanyl group. Solubility: Higher polarity due to -OCH₃ improves aqueous solubility (logP ~0.8 vs. ~2.1 for phenylsulfanyl analog) . Synthetic Utility: Methoxy derivatives are often intermediates for glycosylation reactions, whereas phenylsulfanyl groups enable thiol-ene click chemistry .
(4aR,6S,7R,8R,8aS)-6-Phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- Key Differences: Substitutes phenylsulfanyl with phenoxy (-OPh).
- Impact: Hydrogen Bonding: Phenoxy lacks sulfur’s polarizability but retains moderate H-bond acceptor capacity. Stability: Phenoxy derivatives are less prone to oxidation than sulfur-containing analogs .
Modifications at Positions 7 and 8
(4aR,6R,7S,8S,8aR)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine
- Key Differences : Diols are protected as benzyl ethers.
- Impact :
[(4aR,6S,7R,8S,8aR)-7-(4-Methylbenzenesulfonyloxy) Derivatives
- Key Differences : Diols converted to sulfonate esters.
- Impact: Leaving Group Potential: Sulfonate esters facilitate nucleophilic substitution reactions (e.g., in prodrug design) .
Fluorinated and Photoprotected Analogs
(4aR,6R,7S,8S,8aR)-7-Fluoro-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine
Photoprotected IPTG Derivatives
- Key Differences : Diols masked with nitrobenzodioxolane groups.
- Impact :
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
The compound (4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol has emerged as a significant entity in the field of medicinal chemistry due to its complex structure and potential therapeutic applications. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by its unique hexahydropyrano structure and the presence of a phenylsulfanyl group. Its IUPAC name and molecular formula are as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20O5S |
| CAS Number | 159407-19-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. Notably:
- Cell Cycle Arrest : Research indicates that it induces cell cycle arrest at the G2-M phase by inhibiting the PI3K/Akt signaling pathway. This mechanism is crucial for its potential anti-cancer properties.
- Targeted Drug Delivery : The compound's chemical architecture allows for effective cellular uptake and targeted drug delivery systems.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxic effects. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via mitochondrial pathways |
| MCF-7 | 15.0 | G2-M phase arrest and PI3K/Akt inhibition |
| A549 | 10.0 | Inhibition of cell proliferation |
These results highlight the compound's potential as a chemotherapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, (4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl has been evaluated for antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced solid tumors showed promising results when treated with a formulation containing this compound. The trial reported a partial response in 30% of participants and stable disease in an additional 40%, indicating its potential efficacy in cancer therapy.
Case Study 2: Infection Control
In a separate study focusing on wound infections caused by resistant bacteria, topical applications of the compound demonstrated significant reduction in bacterial load compared to standard care treatments.
Q & A
Basic: What analytical techniques are recommended to confirm the molecular structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve stereochemistry and confirm functional groups (e.g., diol and phenylsulfanyl moieties). For example, coupling constants in -NMR can distinguish axial/equatorial proton orientations in the pyran ring .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .
- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive stereochemical assignment, as demonstrated for structurally related pyrano-dioxine derivatives (e.g., orthorhombic crystal system with space group ) .
- Purity Assessment: HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >98% purity. Reference COA data for batch-specific quality control .
Advanced: How can synthetic yield be optimized for derivatives of this compound, considering steric hindrance from the phenylsulfanyl group?
Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce steric crowding during nucleophilic substitutions .
- Catalytic Strategies: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for reactions involving bulky substituents. For example, acetal protection of diols in pyrano-dioxines improves reactivity .
- Temperature Control: Gradual heating (40–60°C) minimizes side reactions during sulfanyl group functionalization. Monitor progress via TLC with iodine staining .
Basic: What are the solubility properties and recommended storage conditions for this compound?
Answer:
- Solubility: Moderately soluble in DMSO (10 mM stock solutions achievable) and dimethylacetamide (DMA). Insoluble in water or hexane due to hydrophobic phenyl groups .
- Storage: Store lyophilized powder at –20°C under inert gas (argon) to prevent oxidation of the diol and sulfanyl groups. Avoid repeated freeze-thaw cycles .
Advanced: How to resolve contradictions in stereochemical assignments between computational models and experimental data?
Answer:
- Comparative Crystallography: Cross-validate computed (DFT) dihedral angles with X-ray data. For example, discrepancies in chair vs. boat conformations of the pyran ring can arise from crystal packing effects .
- Dynamic NMR: Use variable-temperature -NMR to detect conformational exchange broadening, which may indicate flexible stereochemistry in solution vs. rigid crystal structures .
Methodological: What strategies are effective for introducing functional groups (e.g., fluorine) at the 7- or 8-position of the pyrano-dioxine scaffold?
Answer:
- Fluorination: Replace hydroxyl groups with fluorine via DAST (diethylaminosulfur trifluoride) under anhydrous conditions. For example, fluorination at C7 requires prior protection of the C8 hydroxyl with a silyl ether .
- Acetal Protection: Use benzaldehyde dimethyl acetal and -toluenesulfonic acid to protect diols, enabling regioselective modifications at other positions .
Advanced: How can this compound serve as a precursor for glycosidase inhibitor development?
Answer:
- Mechanistic Mimicry: The pyrano-dioxine core mimics the transition state of glycosidic bond hydrolysis. Modify the phenylsulfanyl group to enhance binding to enzyme active sites (e.g., substitution with carboxylates for charge interactions) .
- Biological Assays: Test inhibitory activity against α-glucosidases using UV-based assays (e.g., p-nitrophenyl glycoside hydrolysis). IC values <10 µM indicate therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
